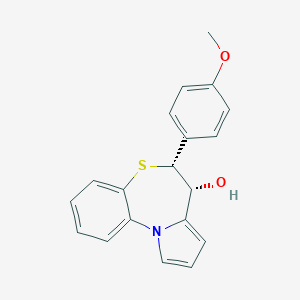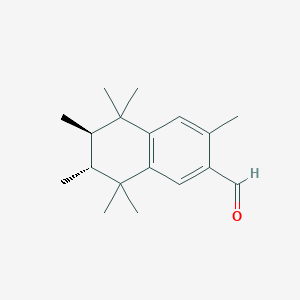![molecular formula C25H26N2O2 B238325 N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B238325.png)
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide, also known as MPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the family of diphenylacetamide derivatives and has been studied for its pharmacological properties in various fields, including cancer research, neuroscience, and immunology.
Wirkmechanismus
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide acts as an inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide can induce apoptosis and inhibit cell proliferation, making it a potential therapeutic agent in cancer research. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC has been linked to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties have been linked to its ability to inhibit T-cell activation and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in lab experiments is its ability to inhibit PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is its potential toxicity, which can affect the viability of cells and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in scientific research. In cancer research, further studies are needed to determine the efficacy of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in combination with other cancer therapies. In neuroscience, further studies are needed to determine the therapeutic potential of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide in the treatment of neurodegenerative disorders. In immunology, further studies are needed to determine the mechanisms underlying N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's immunosuppressive properties and its potential use in the treatment of autoimmune diseases.
Conclusion:
In conclusion, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide's ability to inhibit PKC makes it a useful tool for studying the role of PKC in various cellular processes, and its potential therapeutic applications make it a promising candidate for further research.
Synthesemethoden
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide involves the reaction of 4-(morpholin-4-ylmethyl)aniline with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and subsequent purification.
Wissenschaftliche Forschungsanwendungen
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied extensively for its potential therapeutic applications in various fields of scientific research. In cancer research, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide has been studied for its immunosuppressive properties and potential use in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
|---|---|
Molekularformel |
C25H26N2O2 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H26N2O2/c28-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-23-13-11-20(12-14-23)19-27-15-17-29-18-16-27/h1-14,24H,15-19H2,(H,26,28) |
InChI-Schlüssel |
SSJWOGBKSLTVDZ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



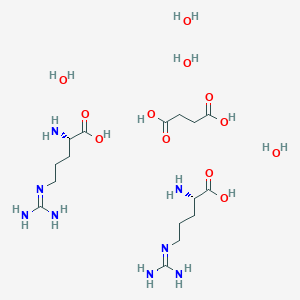
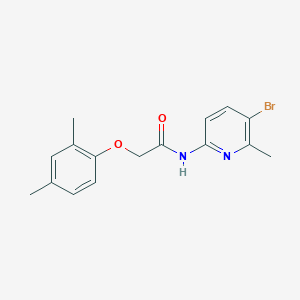
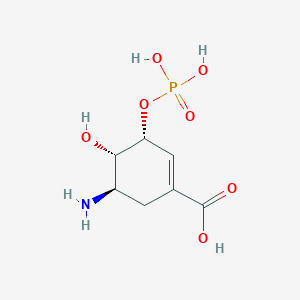
![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)
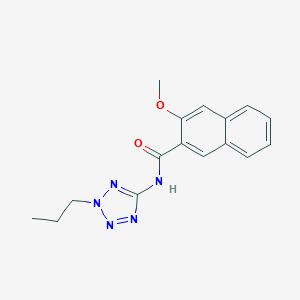
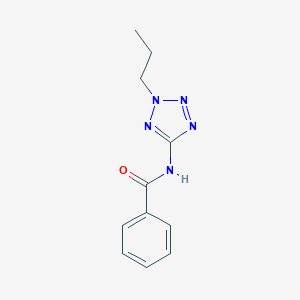
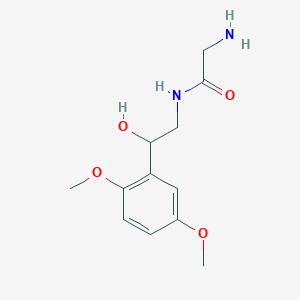
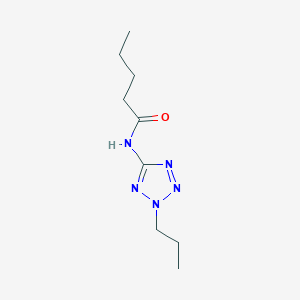
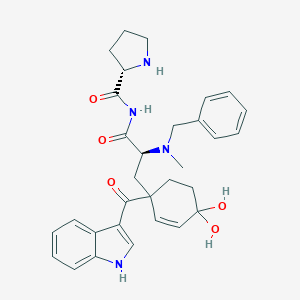
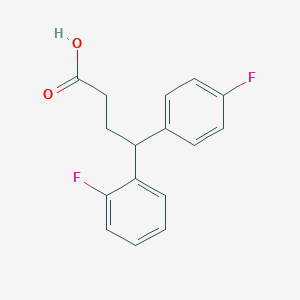
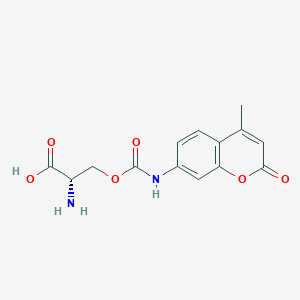
![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
